molecular formula C11H8F6OS2 B14050741 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14050741
M. Wt: 334.3 g/mol
InChI Key: AHSIKZSHPXBENZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common synthetic route includes the reaction of 2,5-dichlorothiobenzene with trifluoromethylthiolate to form 2,5-bis(trifluoromethylthio)benzene. This intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the carbonyl group.

    1-(2-(trifluoromethoxy)phenyl)propan-1-one: This compound contains a trifluoromethoxy group instead of trifluoromethylthio groups.

    1-(2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of trifluoromethylthio groups.

The uniqueness of this compound lies in its dual trifluoromethylthio substitution, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS2/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3

InChI Key

AHSIKZSHPXBENZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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